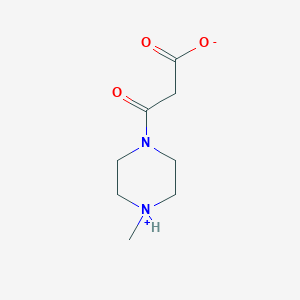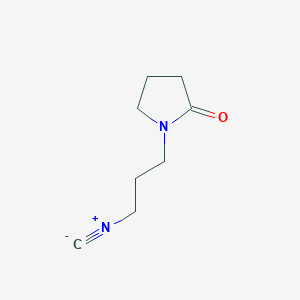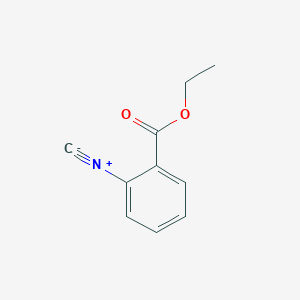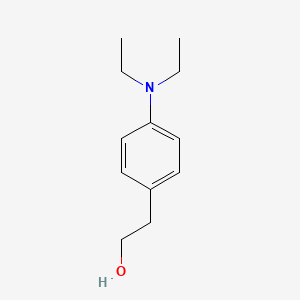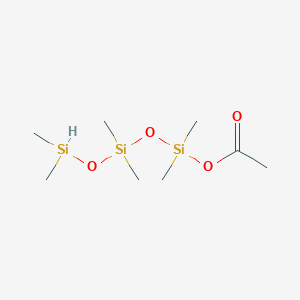
1-ACETOXY-1,1,3,3,5,5-HEXAMETHYLTRISILOXANE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 1-ACETOXY-1,1,3,3,5,5-HEXAMETHYLTRISILOXANE typically involves the reaction of hexamethyltrisiloxane with acetic anhydride under controlled conditions . The reaction is carried out in the presence of a catalyst, often a strong acid like sulfuric acid, to facilitate the acetylation process. The reaction conditions include maintaining a temperature range of 50-70°C and a reaction time of 2-4 hours . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure higher yields and purity .
Chemical Reactions Analysis
1-ACETOXY-1,1,3,3,5,5-HEXAMETHYLTRISILOXANE undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it can hydrolyze to form hexamethyltrisiloxane and acetic acid.
Oxidation: It can be oxidized using strong oxidizing agents to form corresponding silanols and acetic acid.
Substitution: It can undergo nucleophilic substitution reactions where the acetoxy group is replaced by other nucleophiles.
Common reagents used in these reactions include water, oxidizing agents like hydrogen peroxide, and nucleophiles such as amines . The major products formed from these reactions are hexamethyltrisiloxane, acetic acid, and substituted siloxanes .
Scientific Research Applications
1-ACETOXY-1,1,3,3,5,5-HEXAMETHYLTRISILOXANE has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-ACETOXY-1,1,3,3,5,5-HEXAMETHYLTRISILOXANE involves its ability to form stable siloxane bonds. The acetoxy group can be hydrolyzed to form a reactive silanol group, which can then participate in various chemical reactions . The molecular targets and pathways involved include the formation of siloxane bonds with other silanol-containing compounds, leading to the formation of stable polymers and networks .
Comparison with Similar Compounds
1-ACETOXY-1,1,3,3,5,5-HEXAMETHYLTRISILOXANE can be compared with other similar compounds such as:
1,1,3,3,5,5-HEXAMETHYLTRISILOXANE: Lacks the acetoxy group and is used primarily as a hydrosilylation agent.
1,1,1,3,5,5,5-HEPTAMETHYLTRISILOXANE: Contains an additional methyl group and is used in aromatic C-H silylation reactions.
The uniqueness of this compound lies in its acetoxy group, which allows it to participate in specific acetylation and hydrolysis reactions, making it versatile for various applications .
Properties
IUPAC Name |
[[dimethylsilyloxy(dimethyl)silyl]oxy-dimethylsilyl] acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H22O4Si3/c1-8(9)10-14(4,5)12-15(6,7)11-13(2)3/h13H,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDIDKMGFINVLAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O[Si](C)(C)O[Si](C)(C)O[SiH](C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H22O4Si3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.51 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
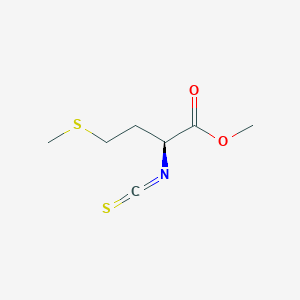


![N-[(2-methoxyphenyl)methyl]-1-phenylmethanamine;oxalic acid](/img/structure/B7779159.png)
![3-Amino-3H-benzo[d][1,2,3]triazin-4-one](/img/structure/B7779168.png)
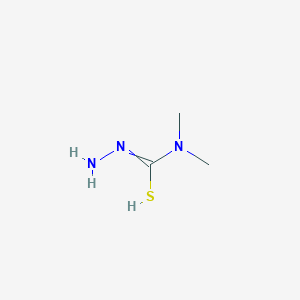
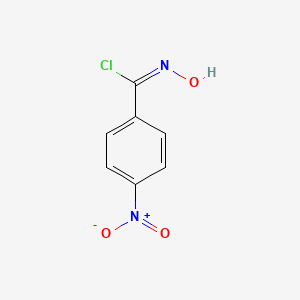
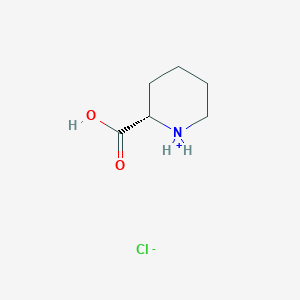

![2-Amino-1-[4-(2-methylpropyl)piperazin-1-yl]ethanone](/img/structure/B7779197.png)
